Welcome to the BenchChem Online Store!
molecular formula C11H10FN B8538862 4-(Cyclopropylethynyl)-3-fluoroaniline CAS No. 1255041-93-0

4-(Cyclopropylethynyl)-3-fluoroaniline

Cat. No. B8538862
M. Wt: 175.20 g/mol
InChI Key: JOOFAMKOXYFSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08946204B2

Procedure details

To a stirred solution of 4-iodo 3-fluoro aniline (2.25 g, 9.49 mmol) in THF (25 ml) at 0° C. to −5° C., CuI (90 mg, 0.47 mmol) and Et3N (3.5 ml, 25.62 mmol) were added. The reaction mixture was deoxygenated by purging with a stream of Argon for 30 minutes at −5° C. Addition of Pd(dppf)Cl2.CH2Cl2 (346 mg, 0.47 mmol) and purging was continued. After 10 minutes, cyclopropyl acetylene (0.72 ml, 8.54 mmol) was added at −5° C. and stirred at room temperature for 16 h. The reaction mixture was diluted with ether (200 mL), filtered through celite pad, washed with ether (2×25 mL). The filtrate was concentrated and the residue purified by column chromatography (100-200 mesh silica gel) using hexane as eluent to afford title compound as pale brown liquid (750 mg, 45%).
Quantity
2.25 g
Type
reactant
Reaction Step One
Name
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
90 mg
Type
catalyst
Reaction Step One
Quantity
346 mg
Type
reactant
Reaction Step Two
Quantity
0.72 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Yield
45%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[F:9].CCN(CC)CC.C(Cl)Cl.[CH:20]1([C:23]#[CH:24])[CH2:22][CH2:21]1>C1COCC1.CCOCC.[Cu]I>[CH:20]1([C:23]#[C:24][C:2]2[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=2[F:9])[CH2:22][CH2:21]1

Inputs

Step One
Name
Quantity
2.25 g
Type
reactant
Smiles
IC1=C(C=C(N)C=C1)F
Name
Quantity
3.5 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Name
CuI
Quantity
90 mg
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
346 mg
Type
reactant
Smiles
C(Cl)Cl
Step Three
Name
Quantity
0.72 mL
Type
reactant
Smiles
C1(CC1)C#C
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was deoxygenated
CUSTOM
Type
CUSTOM
Details
by purging with a stream of Argon for 30 minutes at −5° C
Duration
30 min
ADDITION
Type
ADDITION
Details
Addition of Pd(dppf)Cl2
FILTRATION
Type
FILTRATION
Details
filtered through celite pad
WASH
Type
WASH
Details
washed with ether (2×25 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue purified by column chromatography (100-200 mesh silica gel)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(CC1)C#CC1=C(C=C(N)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg
YIELD: PERCENTYIELD 45%
YIELD: CALCULATEDPERCENTYIELD 50.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.